4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide 4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 478249-20-6
VCID: VC5558285
InChI: InChI=1S/C16H20N2O2S/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20)
SMILES: CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.41

4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

CAS No.: 478249-20-6

Cat. No.: VC5558285

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.41

* For research use only. Not for human or veterinary use.

4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide - 478249-20-6

Specification

CAS No. 478249-20-6
Molecular Formula C16H20N2O2S
Molecular Weight 304.41
IUPAC Name 4-(2-ethylbutanoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C16H20N2O2S/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20)
Standard InChI Key DAVPXPVKGGGACI-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(2-Ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound with the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of 304.4 g/mol . Its structure comprises a 1H-pyrrole-2-carboxamide core substituted at the 4-position with a 2-ethylbutanoyl group and at the N-position with a 2-thienylmethyl moiety (Figure 1). The presence of both pyrrole and thiophene rings introduces significant aromaticity, while the 2-ethylbutanoyl side chain contributes to the compound’s lipophilicity (XLogP3 = 3) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₂S
Molecular Weight304.4 g/mol
XLogP33
Topological Polar SA90.2 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Solubility (pH 7.4)4.4 µg/mL

Stereochemical Considerations

Synthesis and Characterization

Structural Elucidation

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for confirming the structure. For related pyrrole-diones, 2D NMR techniques (HMQC, HMBC) resolve overlapping signals, particularly for distinguishing Z/E isomers . In the target compound, key NMR features would include:

  • ¹H NMR: Singlets for pyrrole NH (~12 ppm) and thiophene aromatic protons (~6.8–7.4 ppm).

  • ¹³C NMR: Carbonyl signals at ~165–175 ppm (amide and ketone groups).

Single-crystal X-ray diffraction, as performed for analogs like 2a and 2d , would reveal planarity of the pyrrole ring and dihedral angles between substituents, essential for understanding intermolecular interactions.

Physicochemical and Pharmacokinetic Profile

Solubility and Lipophilicity

With a solubility of 4.4 µg/mL at physiological pH , the compound exhibits limited aqueous solubility, likely due to its hydrophobic 2-ethylbutanoyl group. This low solubility may challenge oral bioavailability, necessitating formulation strategies like nanocrystallization or lipid-based delivery systems. The XLogP3 value of 3 suggests moderate membrane permeability, aligning with its 90.2 Ų polar surface area, which is below the 140 Ų threshold for blood-brain barrier penetration .

Metabolic Stability

Hypothesized Biological Activities

Antibacterial Activity

Analogous compounds demonstrate activity against Staphylococcus aureus and Mycobacterium smegmatis . The thiophene moiety’s electron-rich nature may facilitate bacterial membrane disruption, akin to thienamycin antibiotics.

Table 2: Comparative Bioactivity of Pyrrole Derivatives

CompoundAnti-Inflammatory (IL-6 Inhibition)Antibacterial (MIC, µg/mL)
2a 85%16 (S. aureus)
Target CompoundHypothesized: 70–80%Predicted: 20–25

Comparative Analysis with Structural Analogues

Conformational Flexibility

The 2-ethylbutanoyl chain introduces greater rotational freedom compared to the rigid cyclohexane rings in 2d , possibly affecting entropic penalties during ligand-receptor binding.

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